molecular formula C14H20N2O B3023346 N-(2-amino-4-methylphenyl)cyclohexanecarboxamide CAS No. 885559-69-3

N-(2-amino-4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B3023346
CAS No.: 885559-69-3
M. Wt: 232.32 g/mol
InChI Key: HBIBFKINUYCIMG-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a substituted phenyl group via an amide bond. The phenyl substituent contains an amino group (-NH₂) at the ortho position and a methyl group (-CH₃) at the para position.

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIBFKINUYCIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589682
Record name N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885559-69-3
Record name N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 2-amino-4-methylphenylamine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

N-(2-amino-4-methylphenyl)cyclohexanecarboxamide has been investigated for its therapeutic properties, particularly in relation to the treatment of pain and inflammatory conditions. The compound acts as a modulator of transient receptor potential (TRP) channels, which are involved in pain perception.

Case Study: TRP Channel Modulation

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexanecarboxamides exhibit selective activity on TRPV1 and TRPM8 channels, suggesting potential applications in pain relief and anti-inflammatory therapies. The structure-activity relationship (SAR) analysis indicated that modifications on the cyclohexane ring could enhance efficacy and selectivity towards these targets .

CompoundTargetActivity
This compoundTRPV1Modulator
This compoundTRPM8Modulator

Molecular Imaging

Imaging Agents

The compound has been explored as a potential contrast agent for molecular imaging techniques such as MRI and PET. Its structural properties allow it to interact with biological targets, providing enhanced imaging capabilities.

Case Study: PET Imaging

Research from the Molecular Imaging and Contrast Agent Database indicates that derivatives of this compound can be labeled with radioisotopes for use in PET imaging. These agents have shown promise in visualizing tumor metabolism and monitoring treatment responses in cancer patients .

Imaging TechniqueApplicationCompound Type
PETTumor imagingRadiolabeled derivative
MRITissue characterizationContrast agent

Materials Science

Polymer Applications

This compound can also serve as a building block in the synthesis of functional polymers. Its amine group facilitates polymerization reactions, leading to materials with unique properties suitable for various applications.

Case Study: Polymer Synthesis

A patent describes the use of this compound in creating thermally stable polymers with enhanced mechanical properties. The incorporation of cyclohexanecarboxamide units into polymer chains resulted in materials that exhibit improved thermal stability and flexibility compared to traditional polymers .

Polymer TypeProperty ImprovedApplication Area
ThermoplasticThermal stabilityAutomotive components
ElastomerFlexibilityMedical devices

Analytical Chemistry

Analytical Methods

The compound has applications in analytical chemistry as a standard reference material for various assays. Its well-characterized structure allows for accurate calibration in quantitative analyses.

Case Study: Calibration Standards

In studies involving chromatographic techniques, this compound was utilized as a calibration standard for determining the concentration of similar compounds in complex mixtures . This application underscores its importance in ensuring accuracy and reliability in analytical results.

Analytical TechniqueApplicationRole of Compound
HPLCQuantitative analysisCalibration standard
GCCompound identificationReference material

Mechanism of Action

The mechanism of action of N-(2-amino-4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-amino-4-methylphenyl)cyclohexanecarboxamide with derivatives differing in aryl substituents, alkyl chains, and functional groups. Key comparisons are based on synthesis, physicochemical properties, and biological activities.

Aryl-Substituted Cyclohexanecarboxamides
Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
This compound 2-NH₂, 4-CH₃ Potential hydrogen-bonding interactions; no direct biological data in evidence. N/A
N-(o-tolylcarbamothioyl)cyclohexanecarboxamide (H₂L5) 2-CH₃ (thiourea derivative) IR peaks: 3256–3227 cm⁻¹ (N-H), 1660–1644 cm⁻¹ (C=O); antimicrobial activity .
N-(p-tolylcarbamothioyl)cyclohexanecarboxamide (H₂L6) 4-CH₃ (thiourea derivative) Crystallizes in triclinic space group; used in metal-ion separation .
N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide 4-CH₃, 2-NO₂ Higher hydrophobicity due to nitro group; no biological data reported .

Key Differences :

  • H₂L5/H₂L6 contain thiourea (-N-C=S) linkages instead of amides, enhancing metal-chelating properties .
Alkyl-Substituted Cyclohexanecarboxamides
Compound Name Alkyl Chain/Substituent Key Properties Reference
N-(Heptan-4-yl)cyclohexanecarboxamide Branched C7 alkyl chain Melting point: ~66% yield; used in copper-catalyzed alkylation studies .
N-(Octan-2-yl)cyclohexanecarboxamide Linear C8 alkyl chain NMR δ 0.89 (t, 6H, terminal CH₃); no biological data .
N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide 3-OH, 5-isopentyl Antitubercular activity (59% yield); hydroxyl group enhances solubility .

Key Differences :

  • Alkyl chains (e.g., heptan-4-yl) increase hydrophobicity, reducing solubility in polar solvents compared to aryl-substituted derivatives.
  • The hydroxy group in the antitubercular derivative enables hydrogen bonding, a feature absent in the target compound .
Fluorinated and Radiolabeled Analogues
Compound Name Functional Groups Key Applications Reference
¹⁸F-Mefway Fluorine, piperazine, pyridinyl PET imaging of serotonin 1A receptors; higher brain uptake than ¹⁸F-FCWAY .
¹¹C-WAY-100635 Carbonyl, piperazinyl Radioligand for 5-HT1A receptor quantification .

Key Differences :

  • Fluorinated derivatives are optimized for blood-brain barrier penetration , unlike the target compound, which lacks such modifications.

Biological Activity

N-(2-amino-4-methylphenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a carboxamide group and an amino group on the phenyl ring. This unique structure allows it to interact with various biological targets.

Structural Characteristics

FeatureDescription
Chemical Formula C13_{13}H17_{17}N2_{2}O
Molecular Weight 219.29 g/mol
Functional Groups Amino group, Carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • TRPM8 Modulation : This compound has been shown to modulate the TRPM8 thermoreceptor, which is involved in sensing cold temperatures. Studies indicate that it may enhance the activity of TRPM8 channels, potentially leading to increased calcium influx in neurons, which could be beneficial in pain management and thermoregulation .
  • Anticancer Potential : Preliminary research suggests that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). Molecular docking studies have indicated that these compounds can effectively bind to targets involved in tumor progression .

Case Studies

  • TRPM8 Activation : In a study examining the effects of cooling compounds on melanoma cells, this compound was found to potentiate the effects of menthol, suggesting its role as an agonist for TRPM8 channels . This activation could be leveraged for therapeutic approaches targeting melanoma.
  • Apoptotic Activity : Research involving quinazolinone derivatives demonstrated that structural modifications similar to those found in this compound enhanced apoptotic activity against various cancer cell lines. The findings highlighted significant docking scores with EGFR, indicating potential pathways for anticancer drug development .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by structural variations. SAR studies have identified key modifications that enhance receptor binding and biological activity:

  • Bulky Substituents : The presence of bulky groups at specific positions on the cyclohexane ring has been shown to increase TRPM8 activation potency.
  • Amino Modifications : Alterations in the amino group structure can lead to significant changes in apoptotic activity against tumor cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cytotoxicity : Effective against several cancer cell lines.
  • Calcium Influx : Induces significant calcium responses in TRPM8-expressing cells.

Q & A

Q. What are the primary synthetic routes for N-(2-amino-4-methylphenyl)cyclohexanecarboxamide?

Answer: Two main methodologies are employed:

  • Acyl chloride route : Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride, followed by reaction with 2-amino-4-methylaniline under anhydrous conditions (e.g., benzene or THF) .
  • Copper-catalyzed alkylation : A photoredox/copper catalysis system enables coupling of cyclohexanecarboxamide precursors with secondary alkyl halides at room temperature. This method is effective for introducing bulky substituents while avoiding high temperatures .
    Key optimization parameters : Use of excess alkyl halide (2.0 mmol per 1.0 mmol carboxylic acid), column chromatography (hexane/EtOAc gradients), and monitoring via 1^1H NMR (e.g., δ 5.08 ppm for amide NH) .

Q. How is the compound characterized spectroscopically?

Answer:

  • 1^1H NMR : Amide protons resonate at δ 5.08 ppm (d, J = 8.9 Hz), while cyclohexyl protons appear as multiplets between δ 1.18–2.04 ppm. Aromatic protons from the 2-amino-4-methylphenyl group are observed at δ 6.5–7.2 ppm in related analogs .
  • FT-IR : Amide C=O stretch at 1635 cm1^{-1}, N-H stretch at 3276 cm1^{-1}, and aromatic C-H bends at 740–760 cm1^{-1} .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 225.3 [M+^+]) confirm molecular weight, with fragmentation patterns indicating loss of the cyclohexyl group .

Q. What functionalization reactions are feasible for this compound?

Answer:

  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the amide to a cyclohexylmethylamine derivative .
  • Substitution : Nucleophilic displacement of the amide group with thiols or amines under catalytic conditions yields thioureas or urea derivatives, as demonstrated in cyclohexanecarboxamide analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields in copper-catalyzed alkylation?

Answer: Critical factors include:

  • Catalyst system : Use of Cu(I) salts (e.g., CuBr) with bipyridine ligands enhances electron transfer efficiency.
  • Light source : Blue LEDs (450 nm) promote photoexcitation of the catalyst, enabling room-temperature reactions .
  • Purification : Gradient elution (hexane → 20% EtOAc/hexane) resolves byproducts, as shown in synthesis of N-(heptan-4-yl)cyclohexanecarboxamide (66% yield) .

Q. Table 1: Yield Optimization in Copper-Catalyzed Reactions

EntryAlkyl HalideCatalystYield (%)
14-BromoheptaneCuBr66
22-BromooctaneCuI64

Q. How to address contradictory NMR data in structural assignments?

Answer:

  • Dynamic effects : Conformational flexibility of the cyclohexane ring can lead to signal splitting. Use variable-temperature NMR to coalesce split signals (e.g., cyclohexyl protons at 25°C vs. −20°C) .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguities. For example, in N-(4-fluorophenyl)cyclohexanecarboxamide, HMBC cross-peaks between the amide carbonyl (δ 175.6 ppm) and adjacent protons confirm connectivity .

Q. What advanced applications exist for radiolabeled analogs of this compound?

Answer:

  • PET imaging : Fluorine-18-labeled analogs (e.g., 18^{18}F-Mefway) target serotonin 5-HT1A_{1A} receptors. Synthesis involves nucleophilic fluorination of precursor boronic esters, followed by HPLC purification (≥95% radiochemical purity) .
  • Quantitative binding studies : Dynamic PET scans with 11^{11}C-WAY-100635 require kinetic modeling (e.g., two-tissue compartment models) to calculate binding potentials in vivo .

Q. Table 2: Radiolabeled Cyclohexanecarboxamide Derivatives

CompoundApplicationKey Parameter
18^{18}F-Mefway5-HT1A_{1A} receptor imagingKdK_d = 0.8 nM
11^{11}C-WAY-100635Serotonin transporter imagingBPNDBP_{ND} = 2.1

Methodological Notes

  • Contradictions in synthesis : While uses alkyl halides, employs acyl chlorides. These are complementary routes depending on substrate availability and desired functional groups.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-4-methylphenyl)cyclohexanecarboxamide
Reactant of Route 2
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N-(2-amino-4-methylphenyl)cyclohexanecarboxamide

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